REACTION_CXSMILES
|
[CH:1]1([CH2:11][C:12](=O)[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.C([O-])(=O)C.[NH4+].CO.C([BH3-])#[N:23].[Na+]>C(O)(=O)C.C1COCC1>[CH:1]1([CH2:11][CH:12]([NH2:23])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.73 g
|
Type
|
reactant
|
Smiles
|
C1(OCCC2=CC=CC=C12)CC(C)=O
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hr
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
STIRRING
|
Details
|
the residue is stirred with dichloromethane and sodium hydroxide (4N)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
washed with saline/sodium hydroxide (1N)
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(OCCC2=CC=CC=C12)CC(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |